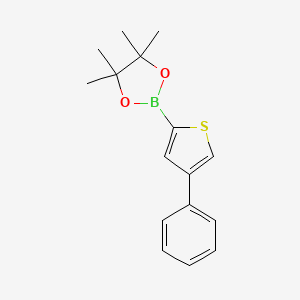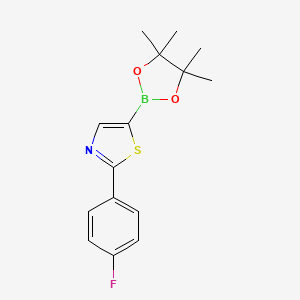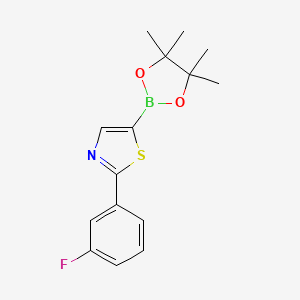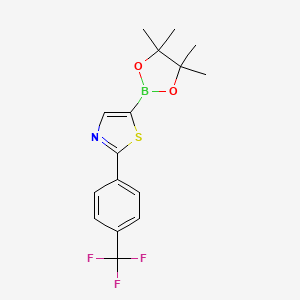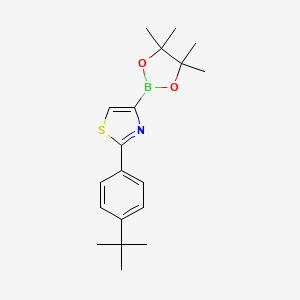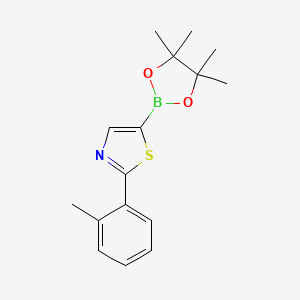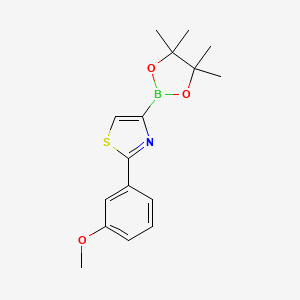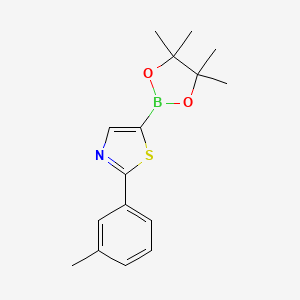
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester (2T5BAPE) is an organic compound with a range of applications in scientific research. It is a boronic acid ester derivative of 2-(3-tolyl)thiazole, and is used as a reagent in organic synthesis. 2T5BAPE has been used as a synthetic intermediate in the preparation of biologically active compounds and as a catalyst in a variety of organic reactions. It is also used as a probe in biochemical and physiological studies, as well as in a variety of laboratory experiments.
Mécanisme D'action
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester acts as a reagent in organic synthesis, as a catalyst in a variety of organic reactions, and as a probe in biochemical and physiological studies. In organic synthesis, this compound acts as a nucleophile, reacting with electrophiles to form a covalent bond. In organic reactions, this compound acts as a catalyst, speeding up the reaction and lowering the activation energy. In biochemical and physiological studies, this compound acts as a probe, binding to a specific target molecule and providing information about the structure and function of the target molecule.
Biochemical and Physiological Effects
This compound has been used as a probe in biochemical and physiological studies, and has been found to bind to a variety of proteins and enzymes. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), and to inhibit the enzyme’s activity. It has also been shown to bind to the enzyme acetylcholinesterase, and to inhibit the enzyme’s activity. In addition, this compound has been shown to bind to the enzyme glycogen phosphorylase, and to inhibit the enzyme’s activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is a stable compound, and can be stored for long periods of time. Its solubility in organic solvents makes it suitable for use in a variety of laboratory experiments. However, this compound has some limitations for use in laboratory experiments. It has a low boiling point, and can easily be lost in the reaction mixture. In addition, it is a relatively weak base, and can be easily protonated in acidic environments.
Orientations Futures
There are several potential future directions for the use of 2-(3-Tolyl)thiazole-5-boronic acid pinacol ester in scientific research. It could be used as a reagent in the synthesis of a variety of biologically active compounds, such as drugs and pesticides. It could also be used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction, the Stetter reaction, and the Wittig reaction. In addition, it could be used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions. Finally, it could be used as a model compound in the development of new synthetic methods, such as metal-catalyzed reactions.
Méthodes De Synthèse
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester is synthesized by a reaction between 2-(3-tolyl)thiazole and boronic acid pinacol ester. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or platinum. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction mixture is heated to a temperature of around 100°C. The reaction is complete when the this compound is isolated from the reaction mixture.
Applications De Recherche Scientifique
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester has been used as a reagent in organic synthesis for the preparation of biologically active compounds. It has also been used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction, the Stetter reaction, and the Wittig reaction. In addition, this compound has been used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-7-6-8-12(9-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMAFKGDRLPSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

